molecular formula C18H21NO5S B2996733 Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333448-13-8

Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2996733
CAS No.: 333448-13-8
M. Wt: 363.43
InChI Key: NSQOHUSWNSWJSB-UHFFFAOYSA-N
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Description

Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the reaction of 2-ethoxyaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl glycinate under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or aromatic compounds.

Scientific Research Applications

Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
  • Methyl N-(2-ethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
  • Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]alaninate

Uniqueness

Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the presence of both ethoxy and methylphenylsulfonyl groups, which confer specific chemical properties such as solubility, reactivity, and biological activity. These properties distinguish it from other similar compounds and make it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-4-24-17-8-6-5-7-16(17)19(13-18(20)23-3)25(21,22)15-11-9-14(2)10-12-15/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQOHUSWNSWJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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